3-Hydroxythietane 1,1-dioxide
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For example, 3-Cyanothiete 1,1-dioxide was prepared from thietan-3-one by the addition of trimethylsilyl cyanide to the carbonyl group followed by the oxidation of the sulfur atom and subsequent dehydration of the thietane 1,1-dioxide intermediate . Similarly, 3-Substituted Thietane-1,1-Dioxides were synthesized by reacting 3,5-dibromo-1- (1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium phenolates and thiophenolate .Scientific Research Applications
Oxidation and Reaction Properties
3-Hydroxythietane 1,1-dioxide demonstrates significant reactivity in various chemical reactions. For instance, it reacts with hydrogen peroxide to form 3-hydroxythietane-1-oxide and with phosgene to yield 3-thietyl-1, 1-dioxide chloroformate, which further reacts with diethylamine to produce 3-thietyl-1, 1-dioxide N, N-dimethylcarbamate (Étlis & Trofimov, 1969). These reactions highlight its potential as a versatile reactant in organic synthesis.
Applications in Diene Synthesis
This compound is used in the synthesis of thietyl acrylates through reactions with thioepi chlorohydrin. These thietyl acrylates are key intermediates for further chemical transformations, demonstrating the compound's utility in more complex synthetic pathways (Étlis, Grobov, & Sineokov, 1969).
Role in Ring Fission and Polymerization
3-Hydroxythietane derivatives undergo interesting retro-aldol ring fission and polymerization reactions. This behavior is significant in understanding reaction mechanisms and designing new synthetic strategies, especially in polymer science (Young & Stirling, 1997).
Hydrolysis Studies
Studies on the hydrolysis of carbamates and carbonates of 3-hydroxythiolane 1,1-dioxide have revealed insights into reaction mechanisms and potential applications in organic synthesis, particularly in the generation of specific amines and sulfones (Parkhomenko et al., 1980).
Insights into Molecular Association
This compound has been studied for its role in molecular association, particularly in the formation of novel hydrogen-bonded dimers. These studies contribute to the understanding of intermolecular interactions and the design of new molecular structures (Rajeev et al., 1998).
Electrophilic Reactions
This compound demonstrates interesting electrophilic reactions, such as forming vinyl sulfides and enaminones. This expands its application in synthetic chemistry, particularly in creating new molecular entities (Hofsløkken & Skattebol, 1999).
Nuclear Magnetic Resonance Studies
Nuclear magnetic resonance (NMR) studies on 3-alkoxythiolane 1,1-dioxides, including this compound, provide essential insights into their structural and electronic properties, which is crucial for applications in material science and molecular engineering (Sammakia, Harris, & Evans, 1984).
Mechanism of Action
Mode of Action
It is known that thiete 1,1-dioxides, a class of compounds to which 3-hydroxythietane 1,1-dioxide belongs, are strained but kinetically stable 4-membered sulfur-containing heterocycles . They are susceptible to various types of cycloaddition reactions due to the presence of an electron-deficient C=C double bond .
Biochemical Pathways
It is known that thiete 1,1-dioxides can undergo diels–alder reactions with 1,3-dienes and thermal [2+2] cycloaddition with enamines and ynamines, resulting in the formation of carboannulated thietane derivatives .
Properties
IUPAC Name |
1,1-dioxothietan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3S/c4-3-1-7(5,6)2-3/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUZABLJPXPIFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1(=O)=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60295430 | |
Record name | 3-Thietanol, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60295430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22524-35-2 | |
Record name | 3-Hydroxythietane 1,1-dioxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101855 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Thietanol, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60295430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxythietane 1,1-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Thietanol, 1,1-dioxide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GSX9RM6388 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can we learn about the reactivity of 3-Hydroxythietane 1,1-dioxide from these papers?
A1: While neither paper specifically examines this compound, the research offers insights into the reactivity of similar thietane derivatives. For instance, "Some reactions of 3-hydroxythietane" [] explores the reactivity of the 3-hydroxythietane ring system, demonstrating its susceptibility to ring-opening reactions. This knowledge suggests that this compound, with its additional dioxide functionality, might exhibit altered reactivity compared to its non-oxidized counterpart. Further investigation is needed to understand the specific influence of the dioxide group on the molecule's reactivity.
Q2: The first paper mentions "Diene Synthesis". Could this compound participate in such reactions?
A2: "The diene synthesis with sulfur-containing derivatives of acrylic acids" [] focuses on Diels-Alder reactions involving sulfur-containing dienes. While this compound itself isn't a diene, its potential to undergo modifications and generate suitable diene structures for Diels-Alder reactions is a possibility. Further research is necessary to explore this potential and assess its feasibility.
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